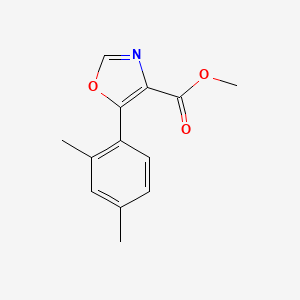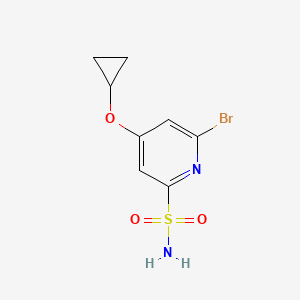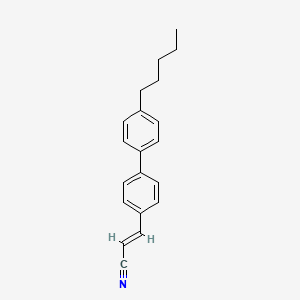
3-(4'-Pentyl-biphenyl-4-yl)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a pentyl group attached to one of the phenyl rings and an acrylonitrile group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Acrylonitrile Group: The acrylonitrile group can be attached through a Heck reaction, where the biphenyl derivative is reacted with acrylonitrile in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or an aldehyde.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of pentyl ketones or carboxylic acids.
Reduction: Formation of amines or aldehydes from the acrylonitrile group.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl core.
Scientific Research Applications
3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of liquid crystals for display technologies and as a precursor for advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Liquid Crystals: In display technologies, the compound’s unique molecular structure allows it to align in specific orientations under an electric field, modulating light transmission.
Comparison with Similar Compounds
4’-Pentyl-biphenyl-4-carbonitrile: Similar structure but lacks the acrylonitrile group.
4’-Pentyl-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an acrylonitrile group.
4’-Pentyl-biphenyl-4-carboxamide: Features a carboxamide group in place of the acrylonitrile group.
Uniqueness: 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile is unique due to the presence of both the pentyl and acrylonitrile groups, which confer distinct chemical reactivity and potential applications. Its combination of hydrophobic and polar functional groups makes it versatile for various chemical transformations and applications in materials science.
Properties
Molecular Formula |
C20H21N |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(E)-3-[4-(4-pentylphenyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C20H21N/c1-2-3-4-6-17-8-12-19(13-9-17)20-14-10-18(11-15-20)7-5-16-21/h5,7-15H,2-4,6H2,1H3/b7-5+ |
InChI Key |
DSXMNQZDDRXPTC-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C#N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


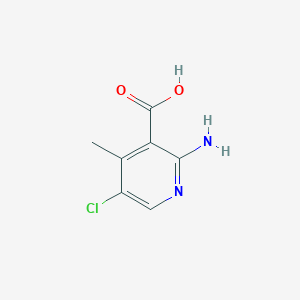
![4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B14810749.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B14810753.png)
![2-bromo-4-tert-butyl-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810757.png)
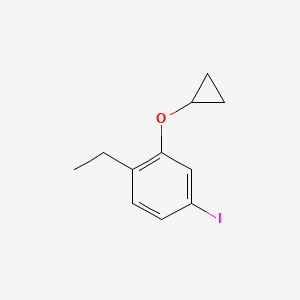
![rac-(1S,4R,7S)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B14810768.png)
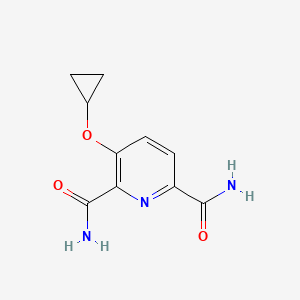
![ethyl (2E)-4-oxo-4-[(4-phenoxyphenyl)amino]but-2-enoate](/img/structure/B14810780.png)
![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B14810793.png)
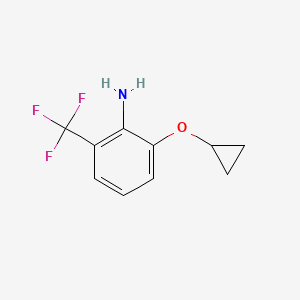
![N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14810808.png)
![(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid](/img/structure/B14810816.png)
